3-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
3-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is a complex organic compound that features a tetrahydrofuran ring, an oxadiazole ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the hydrogenation-cyclization of intermediates derived from 2,5-dimethylfuran.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Aniline: The final step involves coupling the oxadiazole intermediate with aniline through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
3-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aniline and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Tetrahydrofuran-2-yl)aniline: Shares the tetrahydrofuran and aniline moieties but lacks the oxadiazole ring.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but differs in other structural elements.
Uniqueness
3-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C12H13N3O2/c13-9-4-1-3-8(7-9)11-14-15-12(17-11)10-5-2-6-16-10/h1,3-4,7,10H,2,5-6,13H2 |
InChI Key |
AMGXSJCOCQPKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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